![molecular formula C7H2ClF3N2S B125375 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine CAS No. 147972-27-8](/img/structure/B125375.png)
4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine is a chemical compound that serves as a key pharmacophore and intermediate in the synthesis of various thieno[3,2-d]pyrimidine derivatives. These derivatives have been explored for their potential applications in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidine derivatives has been achieved through various methods. A one-step synthesis involving a catalytic four-component reaction has been reported, which is characterized by step economy and easy purification . Another method includes the AlCl3-induced arylation of the thienopyrimidine ring, providing a direct and efficient route to 4-substituted thieno[2,3-d]pyrimidines . Additionally, nucleophilic substitution reactions have been employed to introduce various functional groups into the thieno[2,3-d]pyrimidine core .
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidine derivatives has been elucidated using single-crystal X-ray diffraction. These studies have revealed that the molecules often assume a nearly planar conformation, which can be important for their biological activity .
Chemical Reactions Analysis
Thieno[3,2-d]pyrimidine derivatives have been synthesized through reactions involving cyclization, chlorination, and nucleophilic substitution. The introduction of various substituents such as aryl, alkylamino, and thiadiazole groups has been achieved through these reactions, demonstrating the versatility of the thieno[3,2-d]pyrimidine scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidine derivatives are influenced by the substituents attached to the core structure. For instance, the introduction of electron-donating or withdrawing groups can significantly alter the optical properties of these compounds, as observed in a series of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines . The crystal packing, hydrogen bonding, and π-π stacking interactions also contribute to the stability and solid-state properties of these molecules .
Applications De Recherche Scientifique
Synthesis and Modification : The compound has been used as a starting point for synthesizing various derivatives. For instance, it has been involved in reactions to form thienyl- and thiazolyl-pyrimidines with strongly basic side chains, which have been studied for their activities as amplifiers of phleomycin (Brown, Cowden, & Strekowski, 1982). Additionally, it has been used in the synthesis of fluorinated thieno[2,3-d]pyrimidine derivatives containing 1,3,4-thiadiazole, which were confirmed by various analytical methods (Hu, 2014).
Biological Activity : Some derivatives of 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine have been studied for their potential radioprotective and antitumor activities. A variety of novel thieno[2,3-d]pyrimidine derivatives have shown promising results in these areas (Alqasoumi et al., 2009).
Chemical Structure Analysis : Research has been conducted on the crystal structure of derivatives of 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine. For example, the synthesis and crystal structure of 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine was investigated, providing insights into the conformation and properties of these molecules (Yang et al., 2014).
Application in Anticancer and Antimicrobial Research : Certain thieno[3,2-d]pyrimidine derivatives have been synthesized and tested for their antimicrobial and anti-inflammatory properties, showing remarkable activity against fungi, bacteria, and inflammation (Tolba et al., 2018). Additionally, halogenated thieno[3,2-d]pyrimidines have demonstrated antiproliferative activity against various cancer cell lines (Temburnikar et al., 2014).
Development of Novel Compounds : The compound has also been used in the synthesis of new heteroaromatic nitrogen ligands, contributing to the development of novel tetracyclic fused pyrimido-thieno compounds with potential applications in various fields (Blanco, Quintela, & Peinador, 2006).
Propriétés
IUPAC Name |
4-chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2S/c8-5-4-3(1-2-14-4)12-6(13-5)7(9,10)11/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEIVUWZCAKOPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=C(N=C2Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627512 |
Source


|
| Record name | 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine | |
CAS RN |
147972-27-8 |
Source


|
| Record name | 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[(2-chlorophenyl)sulfanyl]methylidenecyanamide](/img/structure/B125295.png)
![Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125297.png)
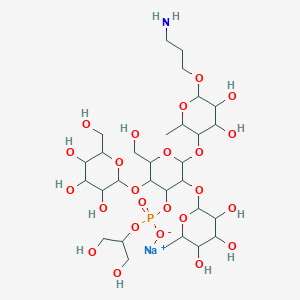


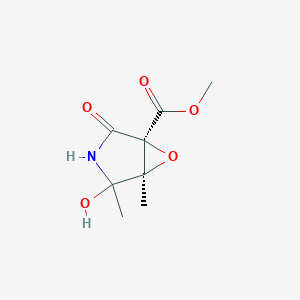


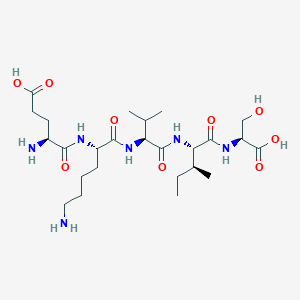
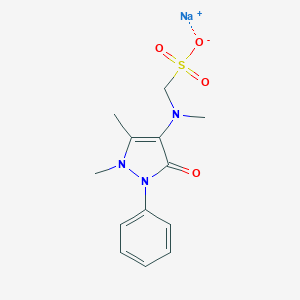

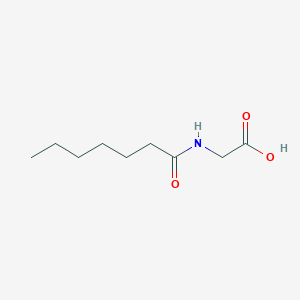
![2-[4-(3-Methoxy-3-oxopropyl)phenyl]acetic acid](/img/structure/B125331.png)